1,7-Dinitronaphthalene

Vue d'ensemble

Description

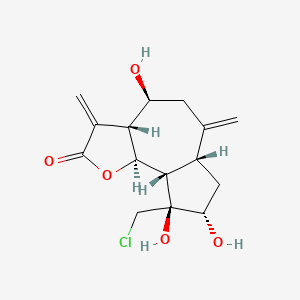

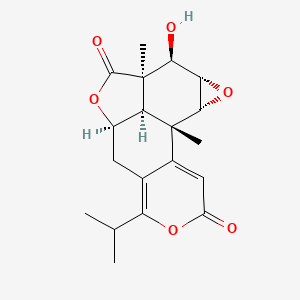

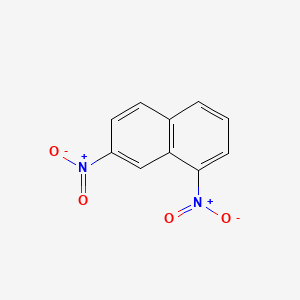

1,7-Dinitronaphthalene is a chemical compound with the molecular formula C10H6N2O4 . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, where two nitro groups are added at the 1 and 7 positions of the naphthalene ring .

Synthesis Analysis

The synthesis of dinitronaphthalene compounds, including 1,7-Dinitronaphthalene, can be achieved through the nitration reaction of 1-nitronaphthalene with NO2 as the nitration reagent . A catalyst such as Ni(CH3COO)2·4H2O can enhance the reaction . The conversion of 1-nitronaphthalene is 33.10% with selectivity to 1,5-DNN, 1,3-DNN, 1,4-DNN, and 1,8-DNN .Molecular Structure Analysis

The molecular structure of 1,7-Dinitronaphthalene consists of a naphthalene core with two nitro groups attached at the 1 and 7 positions . The molecule has a total of 23 bonds, including 17 non-H bonds, 15 multiple bonds, 2 rotatable bonds, 4 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 2 nitro groups (aromatic) .Chemical Reactions Analysis

The nitration reaction of 1-nitronaphthalene with NO2 is the primary chemical reaction involved in the synthesis of 1,7-Dinitronaphthalene . The selectivity of the reaction towards different isomers of dinitronaphthalene (1,5-DNN, 1,3-DNN, 1,4-DNN, and 1,8-DNN) varies with reaction conditions .Applications De Recherche Scientifique

Electrochemical Behavior and Detection : The polarographic and voltammetric behavior of dinitronaphthalenes, including 1,5-Dinitronaphthalene, has been investigated for submicromolar concentration determination. This suggests potential applications in analytical chemistry for detecting and quantifying such compounds (Shanmugam, Barek, & Zima, 2004).

Chemical Structure and Electron Affinities : Research on the chemical structure and electron affinities of dinitronaphthalene isomers, including 1,7-Dinitronaphthalene, has been conducted. This knowledge is crucial for understanding the chemical and physical properties of these compounds, which can be applied in various chemical processes and material sciences (Bozkaya & Schaefer, 2010).

Preparation Methods : Studies have been conducted on the preparation of dinitronaphthalene compounds, including 1,7-Dinitronaphthalene, highlighting mild, environmentally benign, and economical methods for their synthesis. These methods are important for the industrial production of these compounds (You et al., 2015).

Luminescence Properties : The luminescence properties of dinitronaphthalenes, such as 1,4-Dinitronaphthalene, have been studied. While not directly related to 1,7-Dinitronaphthalene, this research could indicate potential applications in materials science, particularly in the development of luminescent materials (Jain & Misra, 1981).

Electron Spin Resonance : Research into the electron spin resonance spectra of various dinitronaphthalene anion radicals, including 1,5-Dinitronaphthalene, can provide insights into the electronic properties of these compounds. This knowledge is valuable for materials science, particularly in areas related to semiconductors and conductive materials (Fischer & Mcdowell, 1965).

Photocatalytic Oxidation : Studies on the photocatalytic oxidation of dinitronaphthalenes indicate potential applications in environmental remediation and the development of photocatalysts (Bekbolet et al., 2009).

Mécanisme D'action

Safety and Hazards

1,7-Dinitronaphthalene is considered hazardous. It is suspected of causing genetic defects and may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with appropriate safety measures, including the use of personal protective equipment and proper disposal methods .

Propriétés

IUPAC Name |

1,7-dinitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O4/c13-11(14)8-5-4-7-2-1-3-10(12(15)16)9(7)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIDGMWHINKYFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)[N+](=O)[O-])C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179524 | |

| Record name | 1,7-Dinitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,7-Dinitronaphthalene | |

CAS RN |

24824-25-7 | |

| Record name | 1,7-Dinitronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24824-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Dinitronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024824257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7-Dinitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.